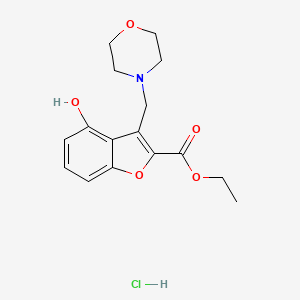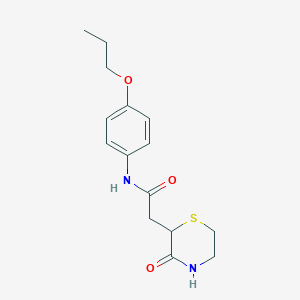
ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride, also known as XJB-5-131, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a number of biochemical and physiological effects, and it may have a range of potential applications in the laboratory. In
Applications De Recherche Scientifique
Ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has a number of potential applications in scientific research. One of the most promising areas of research is in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of these diseases.
In addition, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been studied for its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells and may be able to be used as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride is not yet fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and they have been implicated in a number of diseases and conditions. By inhibiting the production of ROS, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride may be able to protect cells and tissues from damage.
Biochemical and Physiological Effects
ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has a number of biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it may be able to protect cells from oxidative stress. In addition, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been shown to have anti-inflammatory effects, and it may be able to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in lab experiments is that it has been shown to be relatively safe and non-toxic. This compound has been used in a number of in vitro and in vivo studies, and it has not been associated with any significant side effects.
However, there are also some limitations to using ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in lab experiments. One of the main limitations is that the mechanism of action for this compound is not yet fully understood. In addition, more research is needed to determine the optimal dosage and administration methods for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride.
Orientations Futures
There are a number of future directions for research on ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride. One area of research is in the development of new treatments for neurodegenerative diseases. ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride may be able to be used as a neuroprotective agent, and it may be able to slow or prevent the progression of these diseases.
In addition, more research is needed to determine the potential use of ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in cancer research. This compound has been shown to have anti-cancer effects, and it may be able to be used as a chemotherapeutic agent.
Finally, more research is needed to fully understand the mechanism of action for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride. By understanding how this compound works, researchers may be able to develop new treatments for a range of diseases and conditions.
Méthodes De Synthèse
The synthesis method for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride involves several steps. The first step is the reaction of 4-bromomethyl-2-hydroxybenzoic acid with morpholine to form 4-(morpholinomethyl)-2-hydroxybenzoic acid. This compound is then esterified with ethanol and treated with phosphorus oxychloride to form ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate. Finally, this compound is hydrolyzed with hydrochloric acid to form ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride.
Propriétés
IUPAC Name |
ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5.ClH/c1-2-21-16(19)15-11(10-17-6-8-20-9-7-17)14-12(18)4-3-5-13(14)22-15;/h3-5,18H,2,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCZTXWFRWTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2882661 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)
![ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)

![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)

![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)